molecular formula C21H19N3O2S B2614540 (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile CAS No. 450353-01-2

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2614540
CAS No.: 450353-01-2
M. Wt: 377.46
InChI Key: VFIHTFQCRIZCKC-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile (hereafter referred to as Compound A) is a thiazole-based acrylonitrile derivative featuring two distinct aromatic substituents:

  • Thiazole ring substitution: A 3,4-dimethoxyphenyl group at the 4-position of the thiazole core.
  • Amino group substitution: A 4-methylphenyl (para-tolyl) group attached to the prop-2-enenitrile scaffold.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-4-7-17(8-5-14)23-12-16(11-22)21-24-18(13-27-21)15-6-9-19(25-2)20(10-15)26-3/h4-10,12-13,23H,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIHTFQCRIZCKC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with an α-haloketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated thiazole.

    Formation of the Enamine Nitrile: The final step involves the Knoevenagel condensation of the thiazole derivative with 4-methylphenylamine and malononitrile under basic conditions to form the enamine nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogenation catalysts can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. Studies have shown that (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile can induce apoptosis in cancer cell lines. For example:

  • Mechanism of Action : The compound may inhibit specific pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its ability to emit light upon excitation.
  • Organic Photovoltaics (OPVs) : Its structure allows for efficient charge transfer, making it a candidate for use in solar cells.

Case Study 1: Anticancer Research

A study published in Molecules explored the effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Activity

Another research article focused on the synthesis and biological evaluation of thiazole derivatives against bacterial strains. The findings showed that this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, if it acts as an enzyme inhibitor, it could bind to the active site, preventing substrate access and thus inhibiting the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound ID Thiazole Substituent Amino Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Inferences
Compound A 4-(3,4-Dimethoxyphenyl) 4-Methylphenyl C₂₁H₂₀N₃O₂S* 394.12* Electron-rich thiazole (methoxy groups enhance electron density); moderate lipophilicity due to methyl group.
Analog 1 () 4-(4-Nitrophenyl) 3,4-Dimethoxyphenyl C₂₀H₁₅N₃O₄S 393.42 Nitro group (electron-withdrawing) may reduce thiazole reactivity; higher polarity compared to Compound A .
Analog 2 () 4-(3,4-Dimethoxyphenyl) 4-Nitrophenyl C₂₀H₁₅N₃O₄S 408.43 Nitro group on amino substituent increases molecular weight and may enhance π-stacking interactions in biological targets .
Analog 3 () 4-(4-Methylphenyl) 4-Bromophenyl C₂₀H₁₅BrN₃S 416.33 Bromine substituent (halogen bond donor) could improve target binding affinity; higher hydrophobicity .
Analog 4 () 4-(3,4-Dichlorophenyl) 1,3-Benzodioxol-5-yl C₁₉H₁₁Cl₂N₃O₂S 416.30 Dichloro and benzodioxol groups increase steric bulk and may influence metabolic stability .
Analog 5 () 4-(4-Methylphenyl) 4-Oxochromen-3-yl C₂₃H₁₅N₃O₂S 421.46 Chromene group introduces planar conjugation, potentially enhancing fluorescence or DNA intercalation properties .

*Note: Exact molecular formula/weight for Compound A is inferred based on structural analogs.

Biological Activity

(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S, and it features a thiazole ring linked to a prop-2-enenitrile moiety, which is crucial for its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular Weight366.43 g/mol
CAS Number326915-13-3
SolubilitySoluble in DMSO
Melting PointNot determined

Research indicates that compounds containing thiazole moieties often exhibit various biological activities, including anticancer and antimicrobial properties. The mechanisms include:

  • Inhibition of Kinases : Similar thiazole derivatives have been shown to inhibit kinases such as MEK1/2, leading to reduced proliferation in cancer cell lines .
  • Antiproliferative Effects : The compound may induce apoptosis in cancer cells by activating pathways involving caspases and inhibiting anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components:

  • Thiazole Ring : Essential for biological activity; modifications can enhance potency.
  • Substituents on the Phenyl Rings : Methoxy groups increase electron density, improving interactions with target proteins.
  • Propenenitrile Moiety : Critical for binding to active sites of enzymes or receptors.

Anticancer Activity

A study investigating similar thiazole derivatives showed significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 10 µM to less than 1 µM, depending on the specific structural modifications .

Cell LineIC50 (µM)Reference
MV4-110.3
MOLM131.2
HT29<1

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 5 to 50 µg/mL .

Case Studies

  • Case Study on Anticancer Activity :
    A recent study evaluated the effects of a thiazole derivative similar to our compound on human leukemia cells. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis via the mitochondrial pathway .
  • Case Study on Antimicrobial Efficacy :
    In another investigation, a series of thiazole compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that compounds with electron-donating groups exhibited lower MIC values compared to those without such modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.